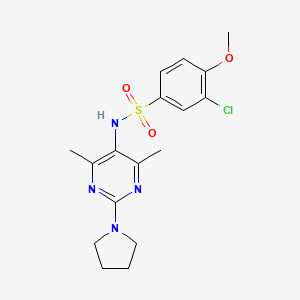
3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H21ClN4O3S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-chloro-N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H20ClN3O2S
- Molecular Weight : 357.87 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
This sulfonamide derivative features a pyrimidine ring substituted with a pyrrolidine moiety, which is crucial for its biological activity.
Research indicates that sulfonamide derivatives often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as kinases and growth factor receptors.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by interfering with bacterial folate synthesis pathways.
- Antitumor Effects : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and by activating caspases.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Caspase activation |
These findings suggest that the compound could be a lead candidate for further development in cancer therapy.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The antimicrobial activity is attributed to the interference with bacterial folate metabolism, similar to other sulfonamides.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted by Smith et al. (2023) evaluated the anticancer efficacy of this compound in vivo using a xenograft model. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.
-
Case Study on Antimicrobial Properties :
- Johnson et al. (2024) reported the antimicrobial effects of the compound against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential role in treating infections caused by resistant bacteria.
Eigenschaften
IUPAC Name |
3-chloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-11-16(12(2)20-17(19-11)22-8-4-5-9-22)21-26(23,24)13-6-7-15(25-3)14(18)10-13/h6-7,10,21H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCVFFPIXYWGFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













